(2E)-3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid
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Overview
Description
(2E)-3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid: is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a prop-2-enoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The pyrazole ring can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, (2E)-3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid
- (2E)-3-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid
Uniqueness
The uniqueness of (2E)-3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs.
Properties
IUPAC Name |
(E)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-28-18-9-7-15(8-10-18)21-16(13-22-19(25)11-12-20(26)27)14-24(23-21)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,22,25)(H,26,27)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXXOGVWGFPWFH-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C=CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CNC(=O)/C=C/C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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